molecular formula C14H26ClN B2514111 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride CAS No. 352444-60-1

1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride

Cat. No.: B2514111
CAS No.: 352444-60-1
M. Wt: 243.82
InChI Key: QVFNIKYWULXIHA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H25N·HCl. It is known for its unique adamantane structure, which is a tricyclic hydrocarbon. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary targets of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dimethyladamantane with ethanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions to prevent hydrolysis

    Catalysts: Acid catalysts to facilitate the reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For controlled reaction conditions

    Purification steps: Including crystallization and filtration to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate

    Reduction: Using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted adamantane derivatives

Scientific Research Applications

1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of complex organic molecules

    Biology: Studying its effects on cellular processes and enzyme interactions

    Medicine: Investigating its potential as a therapeutic agent for neurological disorders

    Industry: Used in the development of advanced materials and polymers

Comparison with Similar Compounds

    Memantine hydrochloride: Another adamantane derivative used in the treatment of Alzheimer’s disease

    Amantadine hydrochloride: Used as an antiviral and antiparkinsonian agent

Uniqueness: 1-(3,5-Dimethyladamantan-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties compared to other adamantane derivatives.

Properties

IUPAC Name

1-(3,5-dimethyl-1-adamantyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N.ClH/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14;/h10-11H,4-9,15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFNIKYWULXIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)(CC(C3)(C2)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352444-60-1
Record name 1-(3,5-dimethyladamantan-1-yl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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